molecular formula C11H13N3O B1399824 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 906532-84-1

1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1399824
CAS No.: 906532-84-1
M. Wt: 203.24 g/mol
InChI Key: WPEWVIVXCJELQE-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula C11H13N3O. It is characterized by a fused imidazo-pyridine ring system with a cyclopentyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride
  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one
  • 1-(1-(1H-imidazole-1-carbonyl)pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one

Uniqueness

1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is unique due to its specific structural features, such as the cyclopentyl group and the fused imidazo-pyridine ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclopentyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-13-10-9(6-3-7-12-10)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWVIVXCJELQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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